
1,1'-(9H-carbazole-2,7-diyl)bis(2-phenyl-1,2-ethanedione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-(9H-carbazole-2,7-diyl)bis(2-phenyl-1,2-ethanedione), commonly known as CPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPE is a yellow crystalline solid that is soluble in organic solvents. It has been synthesized using various methods, and its properties and applications have been extensively studied.
作用機序
The mechanism of action of CPE is not fully understood, but it is believed to involve the formation of charge-transfer complexes with electron donors and acceptors. CPE has been shown to exhibit strong fluorescence, and its emission properties have been studied in detail. The fluorescence properties of CPE make it a promising candidate for use in various applications, including bioimaging and sensing.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPE have not been extensively studied, but it has been shown to exhibit low toxicity in vitro. However, further studies are needed to determine the long-term effects of CPE exposure on living organisms.
実験室実験の利点と制限
CPE has several advantages for use in lab experiments, including its ease of synthesis and its unique properties. However, CPE has some limitations, including its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for research on CPE, including the development of new synthesis methods, the study of its charge-transfer properties, and its potential use in various applications. Further studies are needed to determine the long-term effects of CPE exposure on living organisms and to explore its potential applications in the field of biomedicine. Additionally, the development of new CPE-based materials for use in optoelectronic devices and other applications is an area of active research.
合成法
CPE can be synthesized using various methods, including the reaction of 2-phenyl-1,2-ethanedione with carbazole in the presence of a catalyst. The reaction is carried out in a solvent such as acetic acid, and the resulting product is purified using recrystallization or column chromatography. Other methods of synthesis include the reaction of carbazole with aromatic aldehydes in the presence of a base or the reaction of carbazole with diketones.
科学的研究の応用
CPE has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. It has been used as a sensitizer in dye-sensitized solar cells, and its unique properties make it a promising candidate for use in organic light-emitting diodes (OLEDs). CPE has also been studied for its potential use in organic field-effect transistors (OFETs) and as a fluorescent probe for detecting metal ions.
特性
IUPAC Name |
1-[7-(2-oxo-2-phenylacetyl)-9H-carbazol-2-yl]-2-phenylethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H17NO4/c30-25(17-7-3-1-4-8-17)27(32)19-11-13-21-22-14-12-20(16-24(22)29-23(21)15-19)28(33)26(31)18-9-5-2-6-10-18/h1-16,29H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYUJSNGFZEIRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC3=C(C=C2)C4=C(N3)C=C(C=C4)C(=O)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[7-(2-oxo-2-phenylacetyl)-9H-carbazol-2-yl]-2-phenylethane-1,2-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

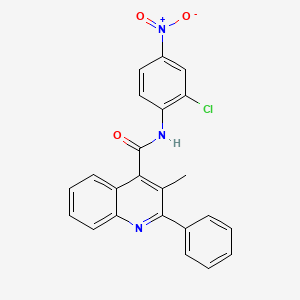
![6-({[4-(4-bromophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4897164.png)
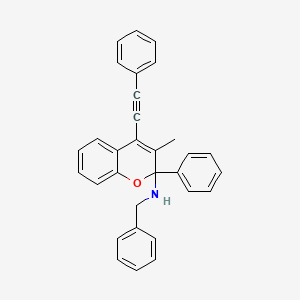
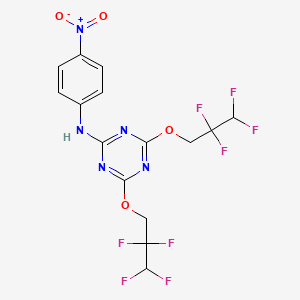
![3-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4897179.png)
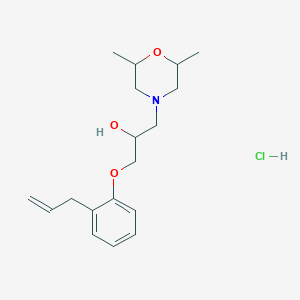
![methyl 4-(5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4897191.png)
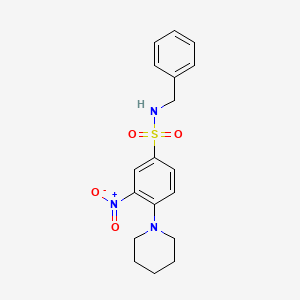
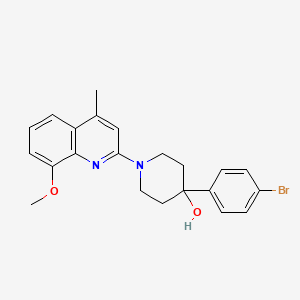
![N~1~-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4897210.png)
![2-{5-[(acetyloxy)methyl]-8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl}phenyl acetate](/img/structure/B4897218.png)
![2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4897238.png)
![({1-[1'-(2-fluorophenyl)-1,4'-bipiperidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)methylamine bis(trifluoroacetate)](/img/structure/B4897248.png)
![4-[(2,4-dinitro-1-naphthyl)amino]-N-phenylbenzamide](/img/structure/B4897260.png)